molecular formula C19H19N3O2 B3000221 Methyl 4-((4-(dimethylamino)phenyl)amino)quinoline-2-carboxylate CAS No. 1207030-84-9

Methyl 4-((4-(dimethylamino)phenyl)amino)quinoline-2-carboxylate

Cat. No.: B3000221
CAS No.: 1207030-84-9
M. Wt: 321.38
InChI Key: WREMKEGVKODVIK-UHFFFAOYSA-N
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Description

Methyl 4-((4-(dimethylamino)phenyl)amino)quinoline-2-carboxylate (CAS: 1207030-84-9) is a quinoline derivative characterized by a methyl ester group at position 2 and a substituted phenylamino group at position 3. The 4-(dimethylamino)phenyl moiety introduces electron-donating properties, which may enhance solubility and influence biological interactions. This compound’s structure combines a rigid quinoline core with a flexible dimethylamino-aniline substituent, making it a candidate for structure-activity relationship (SAR) studies in drug discovery.

Properties

IUPAC Name

methyl 4-[4-(dimethylamino)anilino]quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-22(2)14-10-8-13(9-11-14)20-17-12-18(19(23)24-3)21-16-7-5-4-6-15(16)17/h4-12H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREMKEGVKODVIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((4-(dimethylamino)phenyl)amino)quinoline-2-carboxylate typically involves the reaction of 4-(dimethylamino)aniline with 2-chloroquinoline-4-carboxylic acid methyl ester under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((4-(dimethylamino)phenyl)amino)quinoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

Methyl 4-((4-(dimethylamino)phenyl)amino)quinoline-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-((4-(dimethylamino)phenyl)amino)quinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit certain enzymes involved in cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives exhibit diverse biological and physicochemical properties depending on substituent types, positions, and ester groups. Below is a detailed comparison of Methyl 4-((4-(dimethylamino)phenyl)amino)quinoline-2-carboxylate with structurally related analogs.

Substituent Effects on the Quinoline Core

Compound Name Substituents (Position) Key Features Biological Relevance/Properties
Target Compound -COOCH₃ (C2), -NH(4-(NMe₂)Ph) (C4) Electron-donating dimethylamino group enhances solubility and π-π stacking Potential kinase/P-gp inhibition inferred from analogs
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) -Cl (C2), -OMe (C3), -NH₂ (C4) Chlorophenyl (electron-withdrawing) and methoxyphenyl (electron-donating) groups Antimicrobial activity; MP: 223–225°C
Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate (2) -COOEt (C4), -Br (C2) Bromine increases molecular weight and lipophilicity Intermediate for antitumor agents
Methyl 6-methoxy-2-arylquinoline-4-carboxylate (6a) -COOCH₃ (C4), -OMe (C6), -Ar (C2) Methoxy at C6 improves metabolic stability P-glycoprotein inhibition
4-(Adamantan-1-yl)-2-(4-fluorophenyl)quinoline -Adamantyl (C4), -F (C2) Bulky adamantyl group enhances membrane penetration Antitubercular activity

Ester Group Variations

  • Methyl vs. Ethyl Esters: The target compound’s methyl ester (C2) may confer higher metabolic stability compared to ethyl esters (e.g., Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate) due to reduced steric hindrance .
  • Positional Effects: Carboxylate groups at C2 (target compound) vs. C4 (e.g., Methyl 6-methoxy-2-arylquinoline-4-carboxylate) alter electronic distribution, affecting binding to biological targets like P-gp .

Amino Substituent Comparisons

  • Dimethylamino vs.
  • Aryl vs. Heterocyclic Amines: Unlike thiazole- or pyrimidine-linked analogs (e.g., [2-oxo-2-[[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]amino]ethyl] 2-methylquinoline-4-carboxylate), the dimethylaminophenyl group in the target compound may favor DNA intercalation .

Physicochemical Properties

  • Melting Points: The target compound’s MP is unreported in evidence, but analogs like 4k (MP: 223–225°C) suggest high crystallinity due to planar quinoline cores .
  • Solubility: The dimethylamino group may improve aqueous solubility compared to halogenated derivatives (e.g., 4k with -Cl) .

Biological Activity

Methyl 4-((4-(dimethylamino)phenyl)amino)quinoline-2-carboxylate is a quinoline derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19_{19}H19_{19}N3_3O2_2, with a molecular weight of 321.4 g/mol. The compound features a quinoline core substituted with a dimethylamino group and a carboxylate moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC19_{19}H19_{19}N3_3O2_2
Molecular Weight321.4 g/mol
CAS Number1207030-84-9

This compound operates through several mechanisms:

  • Enzyme Inhibition : Quinoline derivatives are known to inhibit various enzymes, including DNA methyltransferases (DNMTs), which play a crucial role in cancer biology by regulating gene expression through methylation .
  • Receptor Binding : The compound may interact with specific receptors or proteins, influencing cellular signaling pathways.
  • Cell Cycle Regulation : Studies suggest that quinoline derivatives can induce cell cycle arrest in cancer cells, promoting apoptosis through mechanisms involving the Bcl-2 family of proteins .

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. It has been shown to:

  • Inhibit proliferation in various cancer cell lines, including leukemia and solid tumors.
  • Reactivate silenced tumor suppressor genes by inhibiting DNMTs, leading to decreased methylation levels in cancer cells .

For instance, one study reported that derivatives similar to this compound demonstrated IC50_{50} values in the micromolar range against leukemia cells, indicating potent cytotoxic effects .

Antimicrobial Activity

The compound also shows potential antimicrobial properties. Quinoline derivatives have been reported to possess activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

These activities are often attributed to their ability to disrupt bacterial cell membranes or inhibit key metabolic pathways .

Case Studies and Research Findings

  • Study on DNA Methylation : A study highlighted that compounds related to this compound could effectively inhibit DNMTs, leading to reactivation of tumor suppressor genes in colon cancer cell lines. This underscores the potential for therapeutic applications in epigenetic regulation .
  • Anticancer Efficacy : In another investigation, derivatives exhibited significant cytotoxicity against various cancer cell lines (IC50_{50}: 0.08–12.07 μM), suggesting that structural modifications could enhance their anticancer efficacy .
  • Antimicrobial Properties : Research indicated that certain derivatives showed promising antibacterial activity against Gram-positive bacteria, which is critical given the rising concern over antibiotic resistance .

Q & A

Q. What are the established synthetic pathways for synthesizing quinoline-2-carboxylate derivatives, and how can they be adapted for Methyl 4-((4-(dimethylamino)phenyl)amino)quinoline-2-carboxylate?

Methodological Answer: The synthesis of quinoline-2-carboxylate derivatives typically employs classical protocols such as the Gould–Jacob, Skraup, or Friedländer reactions. For example, the Skraup reaction involves cyclization of aniline derivatives with glycerol and sulfuric acid under controlled heating . To adapt these methods for this compound:

Substituent Introduction : Introduce the 4-(dimethylamino)phenylamino group via nucleophilic aromatic substitution or palladium-catalyzed coupling after constructing the quinoline core .

Esterification : Use methyl chloroformate or dimethyl sulfate to esterify the carboxylic acid intermediate at the 2-position .

Optimization : Adjust reaction parameters (e.g., temperature, catalyst loading) to accommodate steric and electronic effects of the dimethylamino substituent.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and esterification. The dimethylamino group’s protons appear as a singlet (~2.8–3.2 ppm), while aromatic protons show splitting patterns indicative of substitution .

X-ray Crystallography : Resolve the crystal structure to validate the spatial arrangement of the quinoline core, dimethylamino group, and ester moiety. Comparative analysis with similar compounds (e.g., 4-chlorophenyl quinoline-2-carboxylate) can confirm bond angles and packing interactions .

Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, distinguishing regioisomers .

Q. What are the key considerations in designing in vitro assays to evaluate the biological activity of quinoline-2-carboxylate derivatives?

Methodological Answer:

Target Selection : Prioritize targets based on structural analogs. For example, 4-(1-adamantyl)quinoline-2-carboxylates show antitubercular activity, suggesting screening against Mycobacterium tuberculosis .

Assay Conditions :

  • Use cell lines (e.g., HEK293 or macrophages) with appropriate viability controls.
  • Include positive controls like known quinoline-based drugs (e.g., chloroquine for antimalarial assays).

Dose-Response Analysis : Perform IC50_{50}/EC50_{50} determinations with at least three replicates to ensure reproducibility .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound while minimizing byproduct formation?

Methodological Answer:

Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or transition-metal catalysts (e.g., Pd/C) to enhance cyclization efficiency .

Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene reduces side reactions in esterification .

Byproduct Mitigation :

  • Use scavengers (e.g., molecular sieves) to absorb water in esterification.
  • Purify intermediates via column chromatography before coupling reactions .

Q. What strategies are recommended for resolving contradictory data in biological activity assays observed across different substituent-modified quinoline derivatives?

Methodological Answer:

Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., replacing dimethylamino with morpholino) and correlate changes with activity trends .

Computational Modeling :

  • Perform molecular docking to assess binding affinity differences (e.g., using AutoDock Vina).
  • Conduct density functional theory (DFT) calculations to evaluate electronic effects of substituents on reactivity .

Orthogonal Assays : Validate results using alternative methods (e.g., surface plasmon resonance for binding kinetics if fluorescence assays are inconsistent) .

Q. How can computational methods predict the structure-activity relationships of this compound analogs?

Methodological Answer:

Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over time to identify stable binding conformations .

Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors, hydrophobic regions) using tools like Schrödinger’s Phase .

ADMET Prediction : Use QikProp or SwissADME to forecast pharmacokinetic properties (e.g., logP, bioavailability) and prioritize analogs with favorable profiles .

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